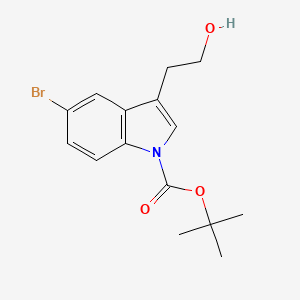

N-Boc-5-bromotryptophol

Description

Significance of Indole (B1671886) Scaffolds in Chemical Synthesis

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. wisdomlib.orgsemanticscholar.org This structural motif is not merely an academic curiosity; it is a recurring feature in a vast array of natural products, pharmaceuticals, and materials. semanticscholar.orgderpharmachemica.com The prevalence of the indole scaffold in biologically active molecules, such as the neurotransmitter serotonin (B10506) and the anti-inflammatory drug indomethacin, underscores its importance in medicinal chemistry. derpharmachemica.comresearchgate.net

The electron-rich nature of the indole ring system makes it amenable to a wide range of chemical transformations, allowing for the introduction of various functional groups at different positions. This reactivity, coupled with the biological significance of indole-containing compounds, has driven the development of numerous synthetic methodologies aimed at constructing and modifying the indole core. derpharmachemica.comijpsr.com Consequently, the indole scaffold serves as a "privileged structure" in drug discovery, providing a robust framework upon which diverse and potent therapeutic agents can be built. ijpsr.com

Strategic Importance of Tryptophol (B1683683) Derivatives as Synthetic Intermediates

Tryptophol, or indole-3-ethanol, is a naturally occurring indole derivative found in plants, bacteria, fungi, and sponges. rsc.orgresearchgate.net Beyond its own biological activities, which include roles in plant growth and as a precursor to various indole alkaloids, tryptophol and its derivatives are strategically important intermediates in organic synthesis. researchgate.net The hydroxyethyl (B10761427) side chain at the C3 position of the indole ring provides a convenient handle for further chemical modifications.

The synthesis of tryptophols can be achieved through various methods, including the reduction of 3-indoleglyoxylic acid derivatives. google.com The development of efficient synthetic routes to tryptophols has been crucial for their application in the preparation of more complex molecules. mdma.chresearchgate.net For instance, 7-ethyltryptophol is a key intermediate in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). mdma.ch This highlights the practical value of tryptophol derivatives in the pharmaceutical industry.

Role of N-Protection and Halogenation in Indole Chemical Reactivity and Synthetic Design

The reactivity of the indole ring can be modulated through strategic functionalization. Two key strategies in this regard are the protection of the indole nitrogen (N-protection) and the introduction of halogen atoms (halogenation).

N-Protection: The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a site for various reactions. In many synthetic sequences, it is necessary to temporarily block this reactivity to ensure that other desired transformations occur selectively. This is achieved through the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is a widely used N-protecting group in indole chemistry. bhu.ac.inorganic-chemistry.org Its popularity stems from its ability to be introduced under mild conditions and its stability to a wide range of reagents, yet it can be readily removed under acidic conditions. organic-chemistry.org The presence of an electron-withdrawing protecting group on the nitrogen can also influence the regioselectivity of subsequent reactions on the indole ring. acs.org

Halogenation: The introduction of a halogen atom, such as bromine, onto the indole scaffold provides a versatile synthetic handle for a variety of cross-coupling reactions. Halogenated indoles are valuable precursors for the synthesis of more complex substituted indoles. mdpi.com For example, a bromine atom can be replaced with carbon, nitrogen, or other functional groups through powerful reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. medchemexpress.com The position of the halogen atom on the indole ring is crucial and directs the subsequent synthetic transformations.

Overview of N-Boc-5-bromotryptophol as a Versatile Chemical Building Block

This compound is a molecule that strategically combines the key features discussed above. It is an indole derivative with:

An N-Boc protecting group, which modulates the reactivity of the indole nitrogen and influences the electronic properties of the ring system.

A bromine atom at the 5-position of the indole ring, serving as a key functional group for cross-coupling reactions.

A hydroxyethyl side chain at the 3-position (the tryptophol moiety), which can be further functionalized or is a desired feature in the final target molecule.

This unique combination of functional groups makes this compound a highly versatile chemical building block. ossila.com It allows for a modular approach to the synthesis of complex indole-containing molecules. For instance, the bromine atom can be used to introduce a diverse range of substituents at the 5-position, while the protected tryptophol side chain can be elaborated or retained as needed. This versatility has led to its use as an intermediate in the synthesis of various substituted indole derivatives. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Properties of N-Boc-5-bromoindole

| Property | Value |

| CAS Number | 182344-70-3 |

| Molecular Formula | C₁₃H₁₄BrNO₂ |

| Molecular Weight | 296.16 g/mol |

| Appearance | Solid |

| Melting Point | 56-57 °C |

Note: Data for N-Boc-5-bromoindole, a closely related precursor. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

898746-62-8 |

|---|---|

Molecular Formula |

C15H18BrNO3 |

Molecular Weight |

340.21 g/mol |

IUPAC Name |

tert-butyl 5-bromo-3-(2-hydroxyethyl)indole-1-carboxylate |

InChI |

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-9-10(6-7-18)12-8-11(16)4-5-13(12)17/h4-5,8-9,18H,6-7H2,1-3H3 |

InChI Key |

FMAPPYYOTOJQJH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CCO |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CCO |

Origin of Product |

United States |

Synthetic Methodologies for N Boc 5 Bromotryptophol

Retrosynthetic Analysis of N-Boc-5-bromotryptophol

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis. The primary disconnection occurs at the N-Boc bond, suggesting that the final step could be the protection of the indole (B1671886) nitrogen of 5-bromotryptophol. This precursor, 5-bromotryptophol, can be further disconnected at the C-3 position, separating the 5-bromoindole (B119039) scaffold from the hydroxyethyl (B10761427) side chain. This analysis points to three key synthetic challenges: the formation of the 5-bromoindole core, the introduction of the tryptophol (B1683683) side chain at the C-3 position, and the protection of the indole nitrogen.

Precursor Synthesis Routes to 5-Bromoindole and Tryptophol Derivatives

The synthesis of this compound relies on the efficient preparation of its key precursors, 5-bromoindole and a suitable synthon for the tryptophol side chain.

Several methods exist for the synthesis of 5-bromoindole. A common approach involves the direct bromination of indole. However, this reaction can lead to a mixture of products, and controlling the regioselectivity to favor the 5-bromo isomer can be challenging.

An alternative and often more controlled method starts with indoline (B122111), the reduced form of indole. This multi-step process typically involves:

Hydrogenation of Indole: Indole is hydrogenated to indoline, often using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. guidechem.comwipo.int

N-Acetylation of Indoline: The indoline is then protected with an acetyl group to form N-acetylindoline. This is typically achieved by reacting indoline with acetyl chloride in the presence of a base like anhydrous potassium carbonate. guidechem.com

Bromination of N-Acetylindoline: The N-acetylindoline undergoes bromination, which selectively occurs at the 5-position of the aromatic ring. guidechem.com

Deacetylation: The acetyl group is removed under acidic conditions to yield 5-bromoindoline (B135996). guidechem.com

Dehydrogenation: Finally, 5-bromoindoline is dehydrogenated to 5-bromoindole. guidechem.com

Another patented method involves a multi-step process starting from indole, which includes the formation of an intermediate with sodium bisulfite, followed by acetylation, bromination, and subsequent hydrolysis to yield 5-bromoindole. google.com

Once the 5-bromoindole scaffold is obtained, the next step is the introduction of the 2-hydroxyethyl group at the C-3 position. One of the most common and effective methods for synthesizing tryptophols is through the reduction of indole-3-acetic acid or its esters. mdma.ch

The general process involves:

Formation of Indole-3-acetic acid derivative: A suitable indole derivative is functionalized at the C-3 position to introduce an acetic acid or ester group.

Reduction: The resulting indole-3-acetic acid or its ester is then reduced to the corresponding alcohol, tryptophol, using a reducing agent like lithium aluminum hydride (LiAlH4). mdma.ch

An alternative approach involves the reaction of an indole Grignard reagent with ethylene (B1197577) oxide. mdma.ch The Fischer indole synthesis can also be adapted to produce tryptophol derivatives by reacting a suitable phenylhydrazine (B124118) with 2,3-dihydrofuran. nih.govnih.gov

N-Boc Protection Strategies for Indoles

The final step in the synthesis of this compound is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to modulate the reactivity of the indole ring and to facilitate further synthetic transformations.

The most common method for the N-Boc protection of indoles involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). sigmaaldrich.comrsc.org This reaction is typically carried out in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), in an appropriate solvent like acetonitrile. rsc.org The reaction is generally efficient and proceeds in high yield. rsc.org However, for poorly nucleophilic indoles, the reaction may be slow or may not proceed to completion. sigmaaldrich.com

In the synthesis of complex molecules containing multiple functional groups, orthogonal protection strategies are essential. This means that different protecting groups can be selectively removed without affecting others. The N-Boc group is a key component of such strategies due to its lability under acidic conditions. tandfonline.com

Regioselective Bromination Approaches for Indole Derivatives

The introduction of a bromine atom at the C5 position of the indole ring is a critical step in the synthesis of this compound. The electronic nature of the indole ring generally favors electrophilic substitution at the C3 position. However, with the C3 position occupied or by careful selection of protecting groups and reaction conditions, substitution at other positions, including C5, can be achieved with high selectivity.

A direct approach to this compound involves the regioselective bromination of the readily available precursor, N-Boc-tryptophol. The tert-butoxycarbonyl (Boc) group on the indole nitrogen acts as a protecting group and modulates the reactivity of the indole ring. For the bromination at the C5 position, electrophilic brominating agents are commonly employed. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and milder reactivity compared to elemental bromine. nih.govorganic-chemistry.org

The reaction is typically carried out in a suitable organic solvent, and the conditions can be optimized to favor C5 bromination. The choice of solvent can influence the regioselectivity of the bromination. While specific protocols for the direct C5 bromination of N-Boc-tryptophol are not extensively detailed in the readily available literature, general conditions for the bromination of activated aromatic systems can be adapted. nih.gov

Table 1: Typical Reagents and Conditions for Electrophilic Bromination of Indole Derivatives

| Reagent | Solvent(s) | Temperature | Additives | Selectivity |

| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane (B109758) | 0 °C to room temperature | - | Generally favors C5 for N-protected indoles |

| Bromine (Br₂) | Acetic acid, Dichloromethane | 0 °C to room temperature | - | Can lead to multiple brominations |

| Tetrabutylammonium tribromide | Dichloromethane, THF | Room temperature | - | Mild brominating agent |

This table presents generalized conditions and selectivity may vary based on the specific substrate and reaction parameters.

An alternative and often more controlled strategy involves the bromination of a simpler indole intermediate, such as N-Boc-indole, to first generate N-Boc-5-bromoindole. This intermediate is a stable, crystalline solid that can be readily purified. sigmaaldrich.comnih.gov The subsequent introduction of the 2-hydroxyethyl side chain at the C3 position then leads to the final product.

The synthesis of N-Boc-5-bromoindole can be achieved by treating N-Boc-indole with a brominating agent like N-bromosuccinimide. Following the formation of N-Boc-5-bromoindole, the 2-hydroxyethyl group can be introduced at the C3 position through a two-step sequence. A common method is the Vilsmeier-Haack formylation, which introduces a formyl (-CHO) group at the C3 position. chemistrysteps.comjk-sci.comorganic-chemistry.org This reaction typically employs phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. chemistrysteps.comwikipedia.org

The resulting N-Boc-5-bromoindole-3-carboxaldehyde can then be reduced to the corresponding alcohol, this compound. google.com This reduction is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity for aldehydes and ketones.

Table 2: Two-Step Synthesis of this compound from N-Boc-5-bromoindole

| Step | Reaction | Reagents | Typical Conditions |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 0 °C to room temperature |

| 2 | Reduction of Aldehyde | NaBH₄ | Methanol (B129727), 0 °C to room temperature |

This table outlines a general synthetic sequence; specific conditions may require optimization.

Convergent and Linear Synthesis Approaches for this compound

A linear synthesis would involve the sequential modification of a starting material. For this compound, a plausible linear sequence would begin with commercially available tryptophol. The synthesis would proceed through the following steps:

Protection of the indole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Regioselective bromination of the resulting N-Boc-tryptophol at the C5 position using a suitable brominating agent like NBS.

Fragment A Synthesis: Preparation of N-Boc-5-bromoindole from 5-bromoindole.

Fragment B Introduction: In a separate conceptual step, a two-carbon unit with a hydroxyl group (or a precursor) is prepared.

Fragment Coupling: The two fragments are then coupled, for instance, through the formylation of N-Boc-5-bromoindole at the C3 position followed by reduction, as described in section 2.4.2.

This convergent approach allows for the efficient preparation and purification of the key N-Boc-5-bromoindole intermediate before the final steps to introduce the side chain.

Emerging Catalytic and Green Chemistry Methods in this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient catalytic methods for halogenation reactions, moving away from stoichiometric and often hazardous reagents. These emerging strategies are applicable to the synthesis of this compound and other halogenated indoles.

Enzymatic Halogenation: Biocatalytic C-H halogenation is a promising green chemistry approach that offers excellent catalyst-controlled selectivity under environmentally benign reaction conditions. frontiersin.org Flavin-dependent halogenase (FDH) enzymes can catalyze the regioselective halogenation of various aromatic compounds, including indoles, using benign halide salts as the halogen source in aqueous media. frontiersin.org The use of thermostable RebH enzyme variants has shown promise for the bromination of indole derivatives. frontiersin.org

Electrochemical Bromination: Electrochemical methods provide a sustainable alternative for the generation of brominating agents in situ, thus avoiding the handling of hazardous reagents. The electrochemical umpolung of bromide ions has been developed for the transition-metal-free bromination of indole C-H bonds. mdpi.com This method uses inexpensive and readily available graphite (B72142) rods as electrodes and can achieve high regioselectivity for the bromination of indoles. mdpi.com

Indole-Catalyzed Bromination: Organocatalysis offers another avenue for greening bromination reactions. Amphiphilic indole-based phase-transfer organocatalysts have been developed for environmentally benign bromination reactions in water. researchgate.net These catalysts can facilitate electrophilic bromination using NBS in aqueous media, reducing the reliance on volatile organic solvents.

These emerging catalytic and green chemistry methods represent the forefront of synthetic chemistry and offer significant potential for the development of more sustainable and efficient syntheses of this compound and related compounds.

Chemical Reactivity and Derivatization Strategies of N Boc 5 Bromotryptophol Derivatives

Reactivity of the C-5 Bromo Substituent

The bromine atom at the C-5 position of N-Boc-5-bromotryptophol is the key to its synthetic utility. This halogen provides a reactive handle for the introduction of various functional groups through transition-metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution. The electron-rich nature of the indole (B1671886) ring can make it a challenging substrate for some palladium-catalyzed reactions. d-nb.info However, the Boc protecting group modulates the reactivity of the indole nitrogen and improves solubility in organic solvents, facilitating these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions primarily involve the C-5 bromo substituent, enabling the introduction of aryl, alkyl, alkynyl, and amino groups. While direct examples with this compound may be limited in the literature, extensive research on N-Boc-5-bromoindole provides a strong basis for predicting its reactivity.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is highly versatile and tolerates a wide range of functional groups.

Research on 5-bromoindole (B119039) has shown that it can be successfully coupled with various aryl boronic acids under mild, aqueous conditions. nih.govrsc.org For instance, the coupling of 5-bromoindole with electron-rich (p-methoxyphenyl, p-tolyl) and sterically hindered (o-tolyl) boronic acids has been achieved with high isolated yields (>92%). nih.gov A straightforward and mild protocol for the Suzuki-Miyaura cross-coupling of various (hetero)aryl bromides, including N-protected halotryptophan, with a variety of aryl boronic acids has been established, proceeding in aqueous conditions in the presence of air at 37 °C. nih.govrsc.org This suggests that this compound would behave similarly, allowing for the synthesis of 5-aryl tryptophol (B1683683) derivatives. The use of N-Boc protection on a related 7-bromotryptophan derivative led to successful coupling, underscoring the utility of this protecting group. nih.govrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoindoles

| Aryl Boronic Acid | Product | Yield (%) | Reference |

| p-Methoxyphenylboronic acid | 5-(p-Methoxyphenyl)indole | 98 | nih.govrsc.org |

| p-Tolylboronic acid | 5-(p-Tolyl)indole | 92 | nih.govrsc.org |

| o-Tolylboronic acid | 5-(o-Tolyl)indole | 95 | nih.govrsc.org |

| Phenylboronic acid | 5-Phenylindole | 95 | nih.govrsc.org |

This table is based on data from reactions with 5-bromoindole and serves as a predictive model for the reactivity of this compound.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is invaluable for the synthesis of alkynyl-substituted aromatic compounds.

N-Boc-5-bromoindole has been shown to undergo Sonogashira coupling with terminal alkynes. chemicalbook.comsigmaaldrich.combiocompare.combiomart.cn For example, it reacts with N,N-diisopropylprop-2-ynylamine to yield the corresponding alkynylated indole. chemicalbook.comsigmaaldrich.combiocompare.combiomart.cnuni-rostock.de The protection of the indole nitrogen with a Boc group is often crucial for the success of this reaction, as the unprotected 5-bromoindole may fail to couple. uni-rostock.de The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base. Studies on 3,5-dihalogenated indoles have demonstrated that the bromo substituent at the 5-position is less reactive than an iodo substituent at the 3-position, requiring elevated temperatures (e.g., 70 °C) for the coupling to proceed. thieme-connect.de This selectivity allows for sequential functionalization of the indole scaffold. thieme-connect.de

Table 2: Example of Sonogashira Coupling with N-Boc-5-bromoindole

| Alkyne | Product | Yield (%) | Reference |

| N,N-Diisopropylprop-2-ynylamine | N-Boc-5-(3-(diisopropylamino)prop-1-yn-1-yl)indole | 26 | uni-rostock.de |

This table highlights a specific example of Sonogashira coupling with N-Boc-5-bromoindole, indicating the potential for similar reactivity with this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a powerful method for synthesizing arylamines.

N-Boc-5-bromoindole is a suitable substrate for Buchwald-Hartwig amination. It can be coupled with tert-butyl carbamate (B1207046) to form the di-Boc-protected 5-aminoindole (B14826), which can then be further functionalized. medchemexpress.commedchemexpress.commedchemexpress.eumdpi.com This transformation has been achieved in good yield (78%) using a Pd(OAc)₂/XPhos catalyst system. mdpi.com The resulting N-Boc protected aniline (B41778) can then undergo further reactions, such as regioselective halogenation. mdpi.com This methodology has been applied in the synthesis of complex molecules like duocarmycin analogues. mdpi.com The development of palladium-catalyzed C-N cross-coupling reactions has provided a general and valuable tool for the preparation of aromatic amines. acs.org

Table 3: Example of Buchwald-Hartwig Amination with N-Boc-5-bromoindole

| Amine | Product | Yield (%) | Reference |

| tert-Butyl carbamate | tert-Butyl (1-(tert-butoxycarbonyl)-1H-indol-5-yl)carbamate | 78 | mdpi.com |

This table illustrates the application of Buchwald-Hartwig amination to N-Boc-5-bromoindole, a key step in the synthesis of 5-aminoindole derivatives.

Besides the Suzuki and Sonogashira couplings, other palladium-catalyzed reactions such as the Stille, Negishi, and Heck reactions are also applicable to bromoindoles and are therefore relevant to the derivatization of this compound.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. organic-chemistry.org While highly versatile, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide. It is known for its mild reaction conditions and high functional group tolerance. d-nb.info N-Boc-5-bromoindole has been successfully coupled with aminoalkylzinc bromides using a nickel catalyst. acs.org Additionally, palladium-catalyzed Negishi couplings of secondary alkylzinc halides with 5-bromoindole have been reported to proceed in high yield. nih.govacs.org

Heck Reaction: This reaction forms a C-C bond between an alkene and an aryl halide. The Heck reaction has been successfully applied to 5-bromoindole and even unprotected halotryptophans under aqueous conditions, demonstrating its broad scope. researchgate.net For instance, N-Boc-5-bromoindole has been reacted with cyclohexene, leading to the corresponding 5-alkenylated indole derivative. rsc.org

Table 4: Examples of Other Metal-Catalyzed Coupling Reactions with Bromoindoles

| Reaction | Coupling Partner | Product | Yield (%) | Reference |

| Negishi | Isopropylzinc bromide | 5-Isopropylindole | 96 | nih.gov |

| Heck | Cyclohexene | 5-(Cyclohex-1-en-1-yl)indole | 93 | rsc.org |

This table provides examples of Negishi and Heck reactions with bromoindoles, showcasing the broader synthetic possibilities for this compound.

Transformations Involving the C-3 Ethanol (B145695) Side Chain (Tryptophol Moiety)

The primary alcohol of the tryptophol side chain is a versatile handle for a variety of chemical transformations, enabling its conversion into other key functional groups.

Oxidation Reactions of the Primary Alcohol

The primary alcohol of this compound can be selectively oxidized to afford the corresponding aldehyde (N-Boc-5-bromoindole-3-acetaldehyde) or carboxylic acid (N-Boc-5-bromoindole-3-acetic acid). The choice of oxidant and reaction conditions dictates the oxidation state achieved.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. Another effective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) or diacetoxyiodobenzene (B1259982) (BAIB). Mechanically induced TEMPO-based oxidation in ambient air has also been shown to be an eco-friendly and efficient method for converting primary alcohols to aldehydes with no trace of over-oxidation. nih.gov

To obtain the carboxylic acid, stronger oxidizing agents are utilized. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, known as the Jones reagent), or pyridinium dichromate (PDC) in dimethylformamide (DMF). masterorganicchemistry.com These "strong" oxidants will typically convert the primary alcohol directly to the carboxylic acid. masterorganicchemistry.com It is important to note that the indole ring itself, even when N-protected, can be susceptible to oxidation under certain conditions, necessitating careful selection of reagents to ensure chemoselectivity. nih.gov

| Transformation | Reagent(s) | Product |

| Primary Alcohol to Aldehyde | PCC, DMP, TEMPO/NaOCl | N-Boc-5-bromoindole-3-acetaldehyde |

| Primary Alcohol to Carboxylic Acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄), PDC/DMF | N-Boc-5-bromoindole-3-acetic acid |

Esterification and Etherification Strategies

The hydroxyl group of the C-3 ethanol side chain can readily undergo esterification and etherification reactions to yield a variety of derivatives.

Esterification can be achieved through several standard methods. The reaction of this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) is a common approach. Alternatively, coupling with a carboxylic acid can be facilitated by activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported as an efficient catalyst for the esterification of N-Boc amino acids, a reaction that proceeds at room temperature with retention of the N-Boc group. researchgate.net The unicellular alga Euglena gracilis is known to convert exogenous tryptophol into tryptophol esters, highlighting the biological relevance of such derivatives. wikipedia.org

Etherification of the primary alcohol can be performed under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an alkyl halide. A process for the selective etherification of primary alcohols using a solid base like potassium hydroxide (B78521) in a solvent-free medium with a polyether catalyst has also been described. google.com Another approach is the "borrowing hydrogen" process, where a transition metal catalyst (e.g., based on ruthenium, rhodium, or iridium) facilitates the N-alkylation of amines with alcohols, a methodology that can be adapted for O-alkylation. uniurb.it

| Reaction | Reagents | Functional Group Formed |

| Esterification | Acyl chloride/base, Carboxylic acid/DCC or EDC, CAN/alcohol | Ester (-O-C(=O)R) |

| Etherification | NaH, then Alkyl halide; KOH/Polyether catalyst/Alkyl halide | Ether (-O-R) |

Functional Group Interconversions at C-3 (e.g., to amines, aldehydes, carboxylic acids)

The C-3 side chain can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of this compound.

The conversion of the primary alcohol to an amine (N-Boc-5-bromotryptamine) can be achieved through a two-step sequence. First, the alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Subsequent reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, followed by deprotection if necessary, yields the desired tryptamine (B22526) derivative. The Mitsunobu reaction, involving treatment of the alcohol with an amine nucleophile in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃), provides a more direct route to the corresponding amine. nih.gov

The synthesis of N-Boc-5-bromoindole-3-acetaldehyde and N-Boc-5-bromoindole-3-acetic acid via oxidation of the primary alcohol is discussed in section 3.2.1. Further functional group interconversions can start from these oxidized derivatives. For instance, the aldehyde can be converted to N-Boc-5-bromoindole-3-acetonitrile by reaction with tosylmethyl isocyanide (TosMIC) or through a Wittig-type reaction followed by hydrocyanation. The synthesis of 5-bromoindole-3-acetonitrile from 5-bromoindole-3-carboxaldehyde (B1265535) has been reported. chemicalbook.com This nitrile can then be hydrolyzed to the carboxylic acid or reduced to the corresponding tryptamine.

Manipulation of the N-Boc Protecting Group

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under many reaction conditions. However, its selective removal or transformation is often a crucial step in multi-step syntheses.

Selective Cleavage Conditions and Compatibility with Other Functional Groups

The N-Boc group is classically cleaved under acidic conditions. A common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM). rsc.org Other acidic conditions include HCl in an organic solvent such as methanol (B129727) or dioxane. rsc.org

A key challenge is the selective cleavage of the N-Boc group while preserving other acid-sensitive functionalities within the molecule, such as the ester that could be formed on the C-3 side chain. Milder deprotection methods have been developed to address this. For instance, thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effectively remove the N-Boc group, often with acceleration by microwave irradiation. researchgate.net A study on the thermolytic deprotection of a bis-Boc protected tryptamine derivative demonstrated that the aryl (indole) N-Boc group could be selectively removed at a lower temperature (150 °C) than the alkyl (side-chain) N-Boc group (230 °C), highlighting the potential for selective deprotection in molecules like this compound where the side-chain alcohol might be further functionalized. nih.gov Oxalyl chloride in methanol has also been reported as a mild reagent for N-Boc deprotection at room temperature, compatible with various functional groups. rsc.orgnih.gov

| Deprotection Condition | Reagent(s) | Selectivity/Compatibility | Reference(s) |

| Standard Acidic | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Can cleave other acid-labile groups | rsc.org |

| Milder Acidic | HCl in Methanol or Dioxane | Can cleave other acid-labile groups | rsc.org |

| Thermolytic | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), heat/microwave | Can be selective; N-Boc on indole is more labile than on an alkyl amine | researchgate.netnih.gov |

| Mild Chemical | Oxalyl chloride in Methanol | Tolerant to several functional groups | rsc.orgnih.gov |

N Boc 5 Bromotryptophol As a Key Building Block in Complex Molecule Synthesis

Applications in the Total Synthesis of Indole (B1671886) Alkaloids and Natural Product Analogs

The indole nucleus is a core component of numerous alkaloids and natural products that exhibit significant biological activities. nih.gov The functionalized tryptophol (B1683683) scaffold of N-Boc-5-bromotryptophol serves as an ideal starting point for the synthesis of these complex molecules. chemistryviews.org The strategic placement of the bromine atom and the Boc-protecting group facilitates a variety of coupling and cyclization reactions essential for building intricate polycyclic systems. rsc.orgencyclopedia.pub

A prominent example of its utility is in the total synthesis of the communesin family of indole alkaloids. Several synthetic routes toward (±)-Communesin F have utilized a bromotryptophol derivative as the starting material. nih.govacs.orgnih.govwarwick.ac.uk In a synthesis reported by Funk and coworkers, the journey from 4-bromotryptophol to the complex heptacyclic structure of Communesin F was achieved in 15 steps. nih.govdicp.ac.cn The synthesis highlights the versatility of the bromotryptophol core, which undergoes a series of transformations including cyclizations and the strategic formation of multiple stereocenters. dicp.ac.cn The Boc-protected nitrogen is crucial in many indole alkaloid syntheses as it modulates the reactivity of the indole ring and can be removed under specific conditions to allow for further reactions. nih.gov For instance, in the synthesis of other complex alkaloids, a Boc-protected 4-bromoindole (B15604) was used in a Stille coupling reaction, demonstrating the utility of the bromo-substituent for carbon-carbon bond formation, a key step in elaborating the alkaloid skeleton. nih.gov

The general utility of tryptophol and its derivatives extends to the synthesis of a vast array of natural product analogs. rsc.org Strategies such as Diverted Total Synthesis (DTS) allow chemists to modify intermediates along a synthetic pathway to a known natural product, thereby creating a library of related but novel compounds. rsc.org The functional handles on this compound make it an excellent substrate for such strategies, enabling the systematic modification of the final products to explore structure-activity relationships (SAR).

| Target Molecule | Key Precursor Mentioned | Relevant Synthetic Strategy | Reference |

|---|---|---|---|

| (±)-Communesin F | 4-bromotryptophol | Multi-step total synthesis involving stereoselective cycloaddition and lactam formation. | acs.orgnih.govdicp.ac.cn |

| Griseofamine B | 4-bromo tryptophan methyl ester | Five-step synthesis involving Boc protection and a Heck–Mizoroki reaction. | encyclopedia.pub |

| (-)-Aurantioclavine | 4-bromoindole derivative | Stille cross-coupling followed by Boc-protection and a key Mannich reaction. | nih.gov |

| (+)-Alstonlarsine A | Tryptophol | Asymmetric total synthesis starting from a functionalized tryptophol building block. | chemistryviews.org |

Utility in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are among the most significant structural motifs in medicinal chemistry, forming the backbone of a large percentage of all biologically active compounds and FDA-approved drugs. nih.govnih.govresearchgate.net The this compound scaffold is a powerful tool for generating this molecular diversity, as its distinct functional groups can be manipulated to construct a variety of heterocyclic rings. sioc-journal.cnhyphadiscovery.com

The bromine atom at the 5-position is particularly valuable, serving as a synthetic handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which can then participate in subsequent cyclization reactions to form new heterocyclic rings fused to the indole core. For example, a Stille coupling reaction using a protected 4-bromoindole derivative has been employed to build a precursor for a subsequent Mannich reaction, leading to a complex, multi-ring system. nih.gov

Furthermore, the primary alcohol of the tryptophol side chain can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups like azides or amines. These transformations open up pathways to numerous intramolecular cyclization reactions. For instance, an aldehyde can undergo a Pictet-Spengler reaction with the indole nitrogen (after deprotection) or with another introduced nitrogen-containing group to form new six-membered rings. The combination of cross-coupling at the bromine position and functional group manipulation of the side chain enables the synthesis of a vast array of complex, nitrogen-containing heterocyclic systems that would be difficult to access otherwise. nih.gov

Role in the Development of Privileged Scaffolds and Molecular Libraries

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govnih.gov The indole ring system is considered a classic privileged scaffold. researchgate.net this compound is an ideal starting material for building libraries of compounds based on this scaffold, primarily through a strategy known as Diversity-Oriented Synthesis (DOS). cam.ac.ukscispace.com

DOS aims to efficiently generate collections of structurally diverse small molecules, moving beyond simple R-group variation to include diversity in the core molecular skeleton. nih.govrsc.org this compound is well-suited for DOS because its three key functional points—the Boc-protected nitrogen, the bromo-substituent, and the hydroxyl group—can be addressed with orthogonal chemical reactions. This allows for a branching synthetic pathway where a common intermediate can be diverged to produce a wide range of distinct molecular architectures.

For example, one could envision a DOS approach starting with this compound where:

The bromine is used for a variety of cross-coupling reactions to introduce a first point of diversity.

The hydroxyl group is converted into a range of other functionalities (e.g., esters, ethers, azides) for a second point of diversity.

The Boc group is removed, and the indole nitrogen is used in cyclization or alkylation reactions, introducing a third point of diversity.

This approach enables the rapid generation of a molecular library where not only the appendages but also the core heterocyclic structure is varied. nih.gov Such libraries are invaluable for screening against biological targets to identify new hit compounds for drug development programs. nih.govresearchgate.net The synthesis of a small library of halogenated analogs from a Boc-protected scaffold has been demonstrated as a viable strategy for generating new bioactive compounds. mdpi.com

Scalable Synthetic Applications and Process Optimization

For a building block to be truly useful in industrial and large-scale academic applications, its synthesis must be scalable, reliable, and efficient. beilstein-journals.org While specific, large-scale production data for this compound is not extensively published in public literature, the principles of process optimization can be applied to its synthesis. A scalable synthesis typically avoids costly or time-consuming purification methods like column chromatography, uses inexpensive and readily available starting materials, and involves robust reactions with high yields. beilstein-journals.orgnih.gov

The preparation of related N-Boc protected heterocycles has been well-documented in resources like Organic Syntheses, which provides detailed, peer-tested procedures that are often amenable to scale-up. orgsyn.org The optimization of a synthetic route for a compound like this compound would involve several key considerations:

Boc-Protection: Optimizing the conditions for the protection of the indole nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to ensure high yield and simple purification.

Bromination: Developing a regioselective bromination method that reliably installs the bromine at the C-5 position with minimal formation of byproducts.

Purification: Replacing chromatographic purification with crystallization or extraction where possible to facilitate large-scale workup.

Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste.

Mechanistic Insights and Stereochemical Considerations in Reactions Involving N Boc 5 Bromotryptophol Derivatives

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The elucidation of a reaction mechanism is the process of determining the detailed step-by-step sequence of elementary reactions by which reactants are transformed into products. acs.org This involves identifying all intermediates, transition states, and the flow of electrons. For derivatives of N-Boc-5-bromotryptophol, key transformations include palladium-catalyzed cross-coupling at the C5-bromo position and electrophilic substitution on the indole (B1671886) nucleus.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C5 position of the indole ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. The general mechanism for these reactions is a well-established catalytic cycle. chemrxiv.org

The Suzuki-Miyaura coupling mechanism, which couples the aryl bromide with an organoboron compound, proceeds through three main steps: chemrxiv.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step. beilstein-journals.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, replacing the bromide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this transfer. nih.govprinceton.edu

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. chemrxiv.org

The Heck reaction , which forms a new carbon-carbon bond between the aryl bromide and an alkene, follows a similar cycle but with a different second step:

Oxidative Addition: Identical to the Suzuki coupling, the Pd(0) catalyst adds to the C-Br bond.

Migratory Insertion (or Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond. This step's regioselectivity is governed by steric and electronic factors. diva-portal.orgdiva-portal.org

Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final unsaturated product and a palladium-hydride species.

Regeneration of Catalyst: The palladium-hydride species eliminates HX in the presence of a base to regenerate the active Pd(0) catalyst. beilstein-journals.org

Electrophilic Aromatic Substitution:

| Transformation | Reaction Type | Key Mechanistic Steps | Key Intermediate |

|---|---|---|---|

| Suzuki Coupling at C5 | Pd-Catalyzed Cross-Coupling | Oxidative Addition, Transmetalation, Reductive Elimination chemrxiv.orgnih.gov | Aryl-Pd(II)-Halide Complex |

| Heck Reaction at C5 | Pd-Catalyzed Cross-Coupling | Oxidative Addition, Migratory Insertion, β-Hydride Elimination beilstein-journals.orgdiva-portal.org | Alkyl-Pd(II) Complex |

| Substitution at C3 | Electrophilic Aromatic Substitution | Attack by Electrophile, Deprotonation rsc.org | Sigma Complex (Arenium Ion) |

Stereoselective Synthesis and Chiral Induction Strategies

Stereoselective synthesis is critical for producing specific enantiomers or diastereomers of a target molecule. For derivatives of this compound, chirality can be introduced into the side chain or, in some cases, result in atropisomerism (axial chirality) depending on the final structure.

Chiral Pool Synthesis: One common strategy is to start from the "chiral pool," using naturally occurring chiral molecules like amino acids. For instance, L-tryptophan, which already possesses a defined stereocenter, can be chemically modified to produce chiral tryptophol (B1683683) derivatives. A powerful method involves the use of a Schöllkopf chiral auxiliary, which allows for the asymmetric synthesis of optically active tryptophan derivatives that can be subsequently converted to the desired tryptophol. nih.gov

Catalytic Asymmetric Synthesis: The most versatile approach involves the use of a small amount of a chiral catalyst to generate large quantities of a chiral product. This can be applied to tryptophol derivatives in several ways:

Asymmetric Bromocyclization: In the presence of a chiral phase-transfer catalyst, such as a derivative of BINOL phosphoric acid (TRIP), tryptophol can undergo a highly enantioselective bromocyclization. dntb.gov.uaresearchgate.net The catalyst forms a chiral ion pair with the reactants, directing the attack of the bromine electrophile to one face of the molecule, thereby controlling the stereochemistry of the resulting furoindoline product. researchgate.net

Asymmetric Hydrogenation: A prochiral tryptophol derivative, for example, one containing a double bond in the side chain, can be hydrogenated using a chiral transition-metal catalyst (e.g., with a Rhodium or Iridium center and a chiral phosphine (B1218219) ligand) to create a stereocenter with high enantiomeric excess (ee).

Asymmetric Organocatalysis: Chiral organic molecules, such as substituted pyrrolidines, can catalyze reactions asymmetrically. For instance, a chiral enamine catalyst derived from a spirobicyclic pyrrolidine (B122466) has been used for the enantioselective synthesis of various indole derivatives. nih.gov

These methods leverage weak interactions like hydrogen bonding and steric hindrance between the catalyst and the substrate to control the stereochemical outcome of the reaction. nih.govfrontiersin.org

| Stereoselective Strategy | Description | Example Application for Indole Derivatives | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Chiral Pool Synthesis | Uses readily available enantiopure starting materials. | Synthesis of L-tryptophan derivatives using a Schöllkopf auxiliary. nih.gov | >96% de |

| Asymmetric Organocatalysis | A chiral organic molecule catalyzes the reaction. | Enantioselective synthesis of dihydro-β-carbolines using a spiro-pyrrolidine catalyst. nih.gov | 76–94% ee nih.gov |

| Asymmetric Metallaphotoredox Catalysis | Combines a chiral metal complex with a photocatalyst. | Alkylation of isatin-derived ketimines using a Cu(II)-BOX complex. frontiersin.org | 96–98% ee frontiersin.org |

| Asymmetric Bromocyclization | A chiral catalyst controls the stereochemistry of a cyclization reaction involving bromine. | Bromocyclization of tryptophol using a chiral phosphate (B84403) anion as a phase-transfer catalyst. dntb.gov.uaresearchgate.net | Up to 98% ee |

Regioselectivity Control in Functionalization Reactions of the Indole Nucleus and Side Chain

Regioselectivity refers to the control over the position at which a chemical reaction occurs in a molecule with multiple potential reaction sites. This compound presents several such sites: the C-H bonds at positions 2, 3, 4, 6, and 7 of the indole ring, the C-Br bond at position 5, the indole nitrogen, and the hydroxyl group of the side chain.

Functionalization of the Indole Nucleus:

C3 vs. C2 Position: The indole ring is inherently most nucleophilic at the C3 position, and electrophilic substitution reactions overwhelmingly occur there. mdpi.com The N-Boc group does not alter this preference for electrophiles. rsc.org However, in palladium-catalyzed C-H functionalization reactions, the regioselectivity can be controlled by a directing group. Without a directing group, functionalization often occurs at C3. beilstein-journals.org By installing a directing group on the indole nitrogen, such as a pyridyl group, the palladium catalyst is guided to the C2 position, leading to selective C2-functionalization. beilstein-journals.orglongdom.org

C5 Position: The bromine atom at C5 provides a fixed and highly reliable site for regioselective functionalization. Palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Stille couplings occur specifically at the C-Br bond, leaving the various C-H bonds of the ring untouched under those conditions. nih.gov

C4 and C6 Positions: Accessing the C4 and C6 positions is more challenging. Ortho-directed metalation can be used, where a directing group at C5 (other than bromine) can direct a strong base like butyllithium (B86547) to deprotonate the adjacent C4 or C6 position, which can then be trapped by an electrophile. semanticscholar.org

Functionalization of the Side Chain:

N-H vs. O-H: The tert-butoxycarbonyl (Boc) group on the indole nitrogen is a protecting group. organic-chemistry.org Its primary role is to prevent reactions at the nitrogen, such as N-alkylation or N-acylation, thereby allowing for selective functionalization of other parts of the molecule. This allows the primary alcohol of the tryptophol side chain to be selectively esterified, etherified, or oxidized without interference from the indole nitrogen. Once the desired modifications are made, the Boc group can be removed under acidic conditions. organic-chemistry.org

N-Alkylation vs. C3-Alkylation: In unprotected indoles, alkylation can be a competitive process between the nitrogen (N1) and the C3 position. The outcome can be influenced by the base, solvent, and counter-ion. mdpi.com By employing the N-Boc protecting group, this ambiguity is removed, ensuring that any subsequent alkylation attempts will occur elsewhere on the molecule.

| Reaction Site | Reaction Type | Controlling Factor | Result |

|---|---|---|---|

| C3-Position | Electrophilic Substitution | Inherent electronics of the indole ring. nih.govrsc.org | Highly selective functionalization at C3. |

| C2-Position | Pd-Catalyzed C-H Activation | Directing group on indole nitrogen (e.g., pyridyl). beilstein-journals.org | Selective functionalization at C2. |

| C5-Position | Suzuki or Heck Coupling | Presence of the C-Br bond. nih.gov | Exclusive functionalization at C5. |

| Side Chain O-H | Esterification/Etherification | N-Boc protecting group prevents N-acylation/alkylation. organic-chemistry.org | Selective reaction at the hydroxyl group. |

| Indole N-H | Alkylation/Acylation | Removal of the N-Boc group. organic-chemistry.org | Enables functionalization at the indole nitrogen. |

Advanced Methodologies and Future Research Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and functionalization of N-Boc-5-bromotryptophol heavily rely on catalytic transformations. Future advancements are geared towards the development of novel catalytic systems that offer superior efficiency, selectivity, and broader substrate scope. A primary area of focus is the refinement of palladium-catalyzed cross-coupling reactions, which are instrumental for derivatizing the 5-bromo position of the indole (B1671886) ring.

Researchers are exploring new generations of phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) to enhance the activity of palladium catalysts. nih.govscielo.br These advanced ligands can facilitate challenging coupling reactions, such as those involving sterically hindered substrates or requiring lower catalyst loadings. For instance, the development of specialized ligands has enabled highly selective Negishi couplings of secondary alkylzinc reagents with heteroaryl halides, a methodology that could be adapted for the alkylation of this compound. nih.govacs.org

Furthermore, the exploration of catalysts based on more abundant and less toxic metals, such as copper, nickel, and iron, is a growing trend. beilstein-journals.orgnih.gov These metals offer a more sustainable alternative to palladium and are being investigated for their potential in various C-C and C-N bond-forming reactions relevant to the modification of the this compound scaffold.

A summary of representative palladium-catalyzed cross-coupling reactions applicable to 5-bromoindoles is presented below:

| Reaction Type | Catalyst/Ligand System | Coupling Partner | Potential Application for this compound | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, [PdCl₂(dppf)] | Aryl/heteroaryl boronic acids | Synthesis of 5-aryl/heteroaryl tryptophol (B1683683) derivatives | scielo.brresearchgate.net |

| Negishi | Pd-CPhos | Organozinc reagents | Synthesis of 5-alkyl tryptophol derivatives | nih.govacs.org |

| Sonogashira | Pd/Cu, ligand-free Pd nanoparticles | Terminal alkynes | Synthesis of 5-alkynyl tryptophol derivatives | ucsb.eduresearchgate.net |

| Heck | Pd(OAc)₂/P(o-tol)₃ | Alkenes | Synthesis of 5-vinyl tryptophol derivatives | scielo.br |

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow processing represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. ucsb.edu The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area of future research. rsc.org

Flow reactors provide enhanced heat and mass transfer, allowing for reactions to be conducted at higher temperatures and pressures with greater control. rsc.org This can lead to dramatically reduced reaction times and improved yields. rsc.org For instance, the protection of the indole nitrogen with a Boc group, a key step in the synthesis of this compound, can be efficiently performed in a flow system. ucsb.edu Moreover, hazardous reagents can be generated and consumed in situ, minimizing the risks associated with their handling and storage.

The integration of in-line purification and analysis techniques within a continuous flow setup can lead to fully automated processes, further enhancing efficiency and reproducibility. The scalable nature of flow chemistry makes it particularly attractive for the industrial production of this compound, enabling the synthesis of kilogram quantities required for pharmaceutical development. rsc.org

Application of Computational Chemistry for Mechanistic Prediction and Rational Design

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting the outcomes of chemical transformations. nih.govacs.orgarxiv.org The application of theoretical methods, such as Density Functional Theory (DFT), can provide valuable insights into the synthesis and reactivity of this compound.

By modeling the transition states of catalytic cycles, computational studies can help in the rational design of more efficient catalysts and the optimization of reaction conditions. acs.org For example, DFT calculations can be used to predict the regioselectivity of nucleophilic additions to indole derivatives, guiding the development of synthetic strategies for targeted functionalization. nih.gov

Furthermore, computational methods can be employed to predict the physicochemical and pharmacological properties of novel this compound analogues, aiding in the prioritization of synthetic targets for drug discovery programs. arxiv.orgjmchemsci.com This in silico approach can significantly accelerate the research and development process by reducing the need for extensive empirical screening.

Diversification Strategies for the Generation of New Analogues and Derivatives

This compound is an ideal scaffold for chemical diversification, enabling the generation of extensive libraries of novel compounds for biological screening. The bromine atom at the C5 position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. researchgate.netresearchgate.netchemicalbook.com

These transformations allow for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, at the 5-position of the tryptophol core. The resulting analogues can be further modified at the tryptophol side chain or the Boc-protected nitrogen, providing access to a vast chemical space.

The development of one-pot and tandem reaction sequences, where multiple transformations are carried out in a single reaction vessel, can further streamline the synthesis of complex this compound derivatives. nih.gov These strategies not only improve synthetic efficiency but also reduce waste and purification efforts. The generation of diverse libraries of this compound analogues is crucial for identifying new lead compounds in drug discovery and for exploring the structure-activity relationships of this important class of molecules.

Q & A

Q. Key Steps :

Prepare buffered solutions (phosphate, acetate) and monitor degradation via UV-Vis or mass spectrometry.

Use Arrhenius plots to predict shelf-life .

Address contradictions (e.g., unexpected hydrolysis at low pH) by isolating intermediates .

What advanced strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Level : Advanced

Methodological Answer :

Contradictions often arise from variability in assay conditions or impurities. A systematic approach includes:

- Meta-analysis : Compile published IC₅₀ values and normalize data using Z-score transformations.

- Control experiments : Test batches with/without Boc group to isolate confounding effects.

- Structural analogs : Compare SAR using molecular docking (e.g., AutoDock Vina) to identify binding site discrepancies .

Table 2 : Contradictory Bioactivity Data Analysis

| Study | IC₅₀ (μM) | Assay Type | Purity (%) | Conclusion |

|---|---|---|---|---|

| A | 0.5 | In vitro | 98 | Active |

| B | 10.2 | In vivo | 85 | Inactive |

Adjust for pharmacokinetic variables (e.g., metabolic stability) using PBPK modeling .

How can structure-activity relationship (SAR) studies be optimized for this compound analogs?

Level : Advanced

Methodological Answer :

- Library Design : Synthesize analogs with modifications at the indole (C5-Br), Boc group, or hydroxyl position.

- Statistical Tools : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity .

- Crystallography : Resolve X-ray structures to validate docking predictions and identify steric clashes .

Ethical Note : For in vivo studies, justify sample size using power analysis (α=0.05, β=0.2) and adhere to IACUC protocols .

What analytical techniques are most effective for characterizing this compound, and how are they validated?

Level : Basic

Methodological Answer :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm bromine position and Boc integrity.

- HPLC-MS : Validate method precision (RSD <2%) and accuracy (spiked recovery 95–105%).

- Thermogravimetry (TGA) : Assess thermal stability for storage recommendations .

Table 3 : Analytical Method Comparison

| Technique | Sensitivity | Resolution | Validation Criteria |

|---|---|---|---|

| ¹H NMR | Moderate | High | Peak integration ±5% |

| LC-MS | High | Very High | LOQ = 0.1 ng/mL |

How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Level : Advanced

Methodological Answer :

- Population : Rodent models (e.g., Sprague-Dawley rats) with n=8–12/group (power-adjusted).

- Intervention : Single-dose IV/PO administration.

- Outcome Metrics : Cₘₐₓ, t₁/₂, AUC (LC-MS/MS quantification).

- Ethics : Submit protocols for IRB review, detailing humane endpoints and sample size rationale .

Statistical Plan : Use non-compartmental analysis (WinNonlin) and bootstrap resampling for CI estimation .

What computational methods predict the metabolic pathways of this compound?

Level : Advanced

Methodological Answer :

- In Silico Tools :

- CYP450 Metabolism : Use StarDrop or Schrödinger to identify likely oxidation sites.

- Metabolite Prediction : Combine molecular dynamics (MD) simulations with QSAR models.

- Validation : Compare with in vitro microsomal assays (human liver microsomes) .

Data Contradiction Protocol : If predictions conflict with experimental data (e.g., unexpected glucuronidation), revise force field parameters or assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.